molecular formula C10H13NO B13052047 (S)-4,7-Dimethyl-2,3-dihydrobenzofuran-3-amine

(S)-4,7-Dimethyl-2,3-dihydrobenzofuran-3-amine

Cat. No.: B13052047
M. Wt: 163.22 g/mol
InChI Key: XINZTDZMZANOCF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine involves the reaction of benzofuran with methylating agents . Another approach includes dissolving p-toluene in an excess of aluminum chloride solution, followed by the addition of methyl ketone dissolved in ethanol. The mixture is then boiled and stirred to facilitate the reaction, and the resulting product is acidified to precipitate 2,3-dihydrobenzofuran .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated benzofuran derivatives.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C10H13NO/c1-6-3-4-7(2)10-9(6)8(11)5-12-10/h3-4,8H,5,11H2,1-2H3

InChI Key

XINZTDZMZANOCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(COC2=C(C=C1)C)N

Origin of Product

United States

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